

Spectroscopic Profile of Trijukanone B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trijukanone B*

Cat. No.: B139995

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Trijukanone B**, a phenanthrenequinone diterpenoid isolated from the roots of *Salvia trijuga*. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. **Trijukanone B**, along with its counterpart Trijukanone A, was first reported by Lu Xuezao, Luo Houwei, and Niwa Masatake in the journal *Planta Medica*[1][2].

Core Spectroscopic Data

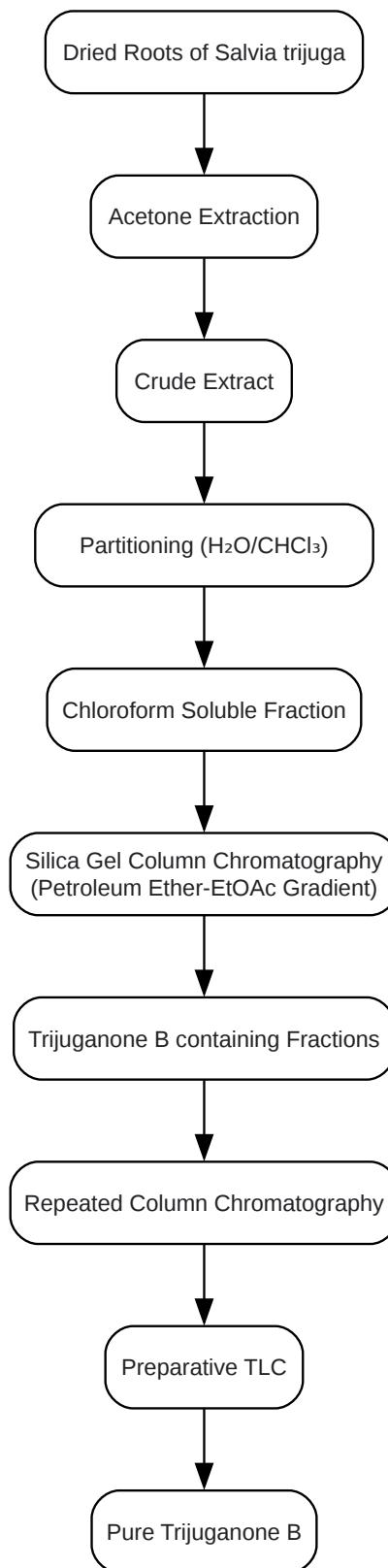
The structural elucidation of **Trijukanone B** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Trijukanone B in CDCl_3 [1]

Position	^{13}C NMR (δ c)	^1H NMR (δ H, mult., J in Hz)
1	29.8	3.15 (m)
2	19.5	1.90 (m), 2.05 (m)
3	35.1	2.80 (m)
4	45.6	1.80 (m)
5	148.9	-
6	123.8	7.55 (s)
7	132.7	-
8	130.2	7.60 (d, 8.5)
9	124.5	7.45 (d, 8.5)
10	128.9	-
11	183.5	-
12	182.1	-
13	150.1	-
14	118.7	-
15	31.2	3.30 (sept, 6.8)
16	21.5	1.35 (d, 6.8)
17	21.4	1.34 (d, 6.8)
20	17.1	1.25 (d, 7.0)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and sept (septet).[\[1\]](#)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Trijukanone B


Spectroscopic Method	Key Data
IR (KBr, cm^{-1})	3380, 2960, 2920, 1685, 1650, 1580, 1450, 1380, 1250, 1160, 1080
HR-EIMS (m/z)	298.1515 $[\text{M}]^+$ (Calcd. for $\text{C}_{19}\text{H}_{22}\text{O}_3$, 298.1569)
UV (MeOH, nm)	225 ($\log \epsilon$ 4.3), 288 ($\log \epsilon$ 4.3), 464 ($\log \epsilon$ 3.6)[1]

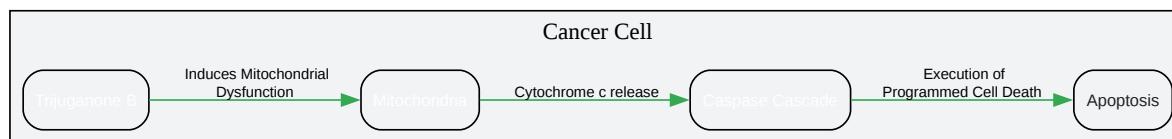
Experimental Protocols

The isolation and characterization of **Trijukanone B** involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies employed.

Isolation of Trijukanone B

The dried roots of *Salvia trijuga* were extracted with acetone. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing **Trijukanone B** were further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.

[Click to download full resolution via product page](#)


Fig 1. Isolation workflow for **Trijukanone B**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C .^[1] Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to TMS.^[1]
- Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX110 mass spectrometer.
- Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1720X FT-IR spectrometer using potassium bromide (KBr) pellets.
- UV-Vis Spectroscopy: The UV spectrum was measured on a Shimadzu UV-260 spectrophotometer in methanol.^[1]

Signaling Pathway and Biological Activity

Trijukanone B has been identified as a constituent of *Salvia* species, which are known for their diverse biological activities. While the specific signaling pathways modulated by **Trijukanone B** are a subject of ongoing research, related compounds from *Salvia miltiorrhiza* have been shown to induce apoptosis in cancer cells. For instance, Trijukanone C, a structurally similar compound, induces apoptosis in human leukemia cells through the activation of caspases and modulation of mitochondrial pathways.^{[3][4]}

[Click to download full resolution via product page](#)

Fig 2. Hypothetical apoptotic pathway induced by **Trijukanone B**.

The elucidation of the precise molecular targets and signaling cascades affected by **Trijukanone B** will be critical for its development as a therapeutic agent. Further investigation into its mechanism of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Trijukanone A and B: Two New Phenanthrenequinones from Roots of *Salvia trijuga*. | Semantic Scholar [semanticscholar.org]
- 3. Antiproliferative activity and apoptosis induction by trijukanone C isolated from the root of *Salvia miltorrhiza* Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Trijukanone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139995#spectroscopic-data-of-trijukanone-b-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com